MEL-3 Hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEL-3 Hydrochloride involves the reaction of 5,6-Dihydro-8-(1-methylethyl)-4H-pyrazino[3,2,1-jk]carbazole with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures to meet the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
MEL-3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
MEL-3 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying androgen receptor antagonists and their interactions.
Biology: Investigated for its effects on androgen receptor-positive cell lines and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating prostate cancer, especially in cases resistant to standard antiandrogens like bicalutamide and hydroxyflutamide
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
MEL-3 Hydrochloride exerts its effects by binding to the androgen receptor and inhibiting its activity. This prevents the receptor from interacting with its natural ligands, testosterone and dihydrotestosterone, thereby blocking androgen signaling. This inhibition leads to reduced proliferation of androgen receptor-positive prostate cancer cells and decreased expression of androgen-regulated genes such as PSA and FKBP5 .
Comparison with Similar Compounds
Similar Compounds
Bicalutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.
Hydroxyflutamide: Another non-steroidal antiandrogen with similar applications.
Enzalutamide: A newer antiandrogen with a higher affinity for the androgen receptor.
Uniqueness of MEL-3 Hydrochloride
This compound is unique due to its ability to inhibit both androgen-dependent and androgen-independent androgen receptor-positive prostate cancer cell lines. It has shown activity against mutant receptors (AR T877A and AR W741C) that are resistant to standard antiandrogens like bicalutamide and hydroxyflutamide. This makes it a promising candidate for follow-up treatment in patients who have developed resistance to these standard therapies .
Properties
IUPAC Name |
12-propan-2-yl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-11H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGQRPFTWFMWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292039-18-0 | |
Record name | 292039-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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